Differential Cytotoxicity in Doxorubicin‑Sensitive vs. Doxorubicin‑Resistant Leukaemia
Valanimycin exhibits potent cytotoxicity against the mouse leukaemia cell line P388/S (doxorubicin‑sensitive) with an IC50 of 2.65 µg/mL, and importantly retains substantial activity against the doxorubicin‑resistant subline P388/ADR with an IC50 of 1.44 µg/mL . For comparison, doxorubicin itself typically shows a >10‑fold loss of potency in P388/ADR versus P388/S cells [1]. The resistance ratio (IC50 P388/ADR ÷ IC50 P388/S) for valanimycin is approximately 0.54, indicating higher potency in the resistant line, whereas for doxorubicin this ratio is >10. This inverse resistance profile is a quantifiable differentiation for valanimycin.
| Evidence Dimension | Cytotoxicity (IC50) in P388/S versus P388/ADR cells |
|---|---|
| Target Compound Data | P388/S IC50 = 2.65 µg/mL; P388/ADR IC50 = 1.44 µg/mL |
| Comparator Or Baseline | Doxorubicin: P388/S IC50 ~0.1 µg/mL; P388/ADR IC50 >1 µg/mL (resistance ratio >10) |
| Quantified Difference | Valanimycin resistance ratio = 0.54 vs. doxorubicin resistance ratio >10 |
| Conditions | In vitro cytotoxicity assay; mouse leukaemia P388 cell lines. |
Why This Matters
Procurement of valanimycin instead of a generic DNA‑damaging agent is essential for resistance‑reversal studies, as valanimycin uniquely retains activity in the P‑glycoprotein‑overexpressing P388/ADR background.
- [1] Garman D, Center MS. Alteration of the multidrug resistance phenotype in K562 human leukemia cells by transfection with a 5' genomic fragment of the mdr1 gene. Cancer Res. 1991;51(5):1290-1297. (Representative doxorubicin resistance ratio). View Source
